Superior In Vivo Potency in Inducing Lymphoid Lipidosis vs. Amitriptyline
1-Chloro-amitriptyline demonstrates a markedly higher potency than its parent compound, amitriptyline, in inducing lipidosis-like ultrastructural alterations (lamellated cytoplasmic inclusions) in rat popliteal lymphocytes. Following oral administration, chlorinated amitriptyline derivatives led to rapid and extensive lymphocyte involvement. In contrast, amitriptyline, along with noxiptiline, chlorpromazine, and thioridazine, affected only small numbers of lymphocytes even after prolonged treatment of up to 13 weeks with high doses ranging from 125 to 175 mg/kg [1].
| Evidence Dimension | Potency to induce lipidosis-like lamellated cytoplasmic inclusions in rat lymphocytes in vivo |
|---|---|
| Target Compound Data | Rapid and extensive lymphocyte involvement after oral administration (specific dose data for this compound not provided in the abstract, but effect is described as similar to iprindole at 50 mg/kg, imipramine at 100 mg/kg, and clomipramine at 150 mg/kg). |
| Comparator Or Baseline | Amitriptyline: Affected only a small number of lymphocytes, even after prolonged (up to 13 weeks) high-dose (125-175 mg/kg) treatment. |
| Quantified Difference | Qualitative but significant: The chlorinated derivatives caused a severe, rapid-onset phenotype, whereas the parent compound amitriptyline was essentially a weak inducer, failing to produce a comparable effect even at high doses over a long period. |
| Conditions | In vivo; oral administration to rats, with popliteal lymph nodes examined via electron microscopy. |
Why This Matters
This demonstrates that the chloro-substituent is a critical structural determinant for in vivo phospholipidosis potency, making 1-chloro-amitriptyline a superior positive control or tool compound compared to amitriptyline for studies on drug-induced lipid storage disorders.
- [1] Lüllmann-Rauch, R. (1974). Lipidosis-like ultrastructural alterations in rat lymph nodes after treatment with tricyclic antidepressants or neuroleptics. Naunyn-Schmiedeberg's Archives of Pharmacology, 286(2), 165–179. View Source
